

Apratastat Pharmacokinetic & Pharmacodynamic Data

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Compound Focus: Apratastat

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The table below summarizes the key quantitative data available for **Apratastat** from published clinical studies. Please note that many standard pharmacokinetic parameters are not reported in the accessible literature.

Parameter	Value / Description	Context / Notes
Mechanism of Action	Dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2].	Orally active, potent, and reversible inhibitor [1].
Molecular Weight	414.49 g/mol (Average) [2].	Chemical Formula: C ₁₇ H ₂₂ N ₂ O ₆ S ₂ [2].
IC₅₀ (In Vitro)	144 ng/mL [1].	Population mean concentration for 50% inhibition of TNF- α release in laboratory studies [1].
IC₅₀ (Ex Vivo)	81.7 ng/mL [1].	Population mean concentration for 50% inhibition of TNF- α release in samples from treated subjects [1].

Parameter	Value / Description	Context / Notes
IC ₅₀ (In Vivo)	126 ng/mL [1].	Population mean concentration for 50% inhibition of TNF- α in an endotoxin-challenge study in healthy subjects [1].
Key Targets	ADAM17, Collagenase 3 (MMP13), Interstitial Collagenase (MMP1) [2].	Classified as a modulator or inhibitor of these enzymes [2].
Clinical Trial Status	Investigational; studied for Rheumatoid Arthritis [2].	Status as of the latest available data; not an approved drug [2].

Experimental Protocols and Methodologies

The core understanding of **Apratastat** comes from clinical trials that employed pharmacodynamic modeling. Here are the methodologies used in the key studies cited.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

This study pooled data from three clinical trials in healthy subjects who received **Apratastat** orally as either single or multiple twice-daily doses [1].

- **PD Endpoint Measurement:** The inhibition of TNF- α release was the primary pharmacodynamic endpoint. This was investigated across **in vitro**, **ex vivo**, and **in vivo** settings [1].
- **In Vivo Challenge Model:** In one study, healthy subjects were administered an endotoxin challenge. The relationship between **Apratastat** plasma concentration and the resulting TNF- α response in this model was characterized using a **mechanism-based population PD model** [1].
- **Modeling Approach: Inhibitory E(max) models** were used to quantify the concentration-effect relationship, determining the IC₅₀ values in each setting [1].

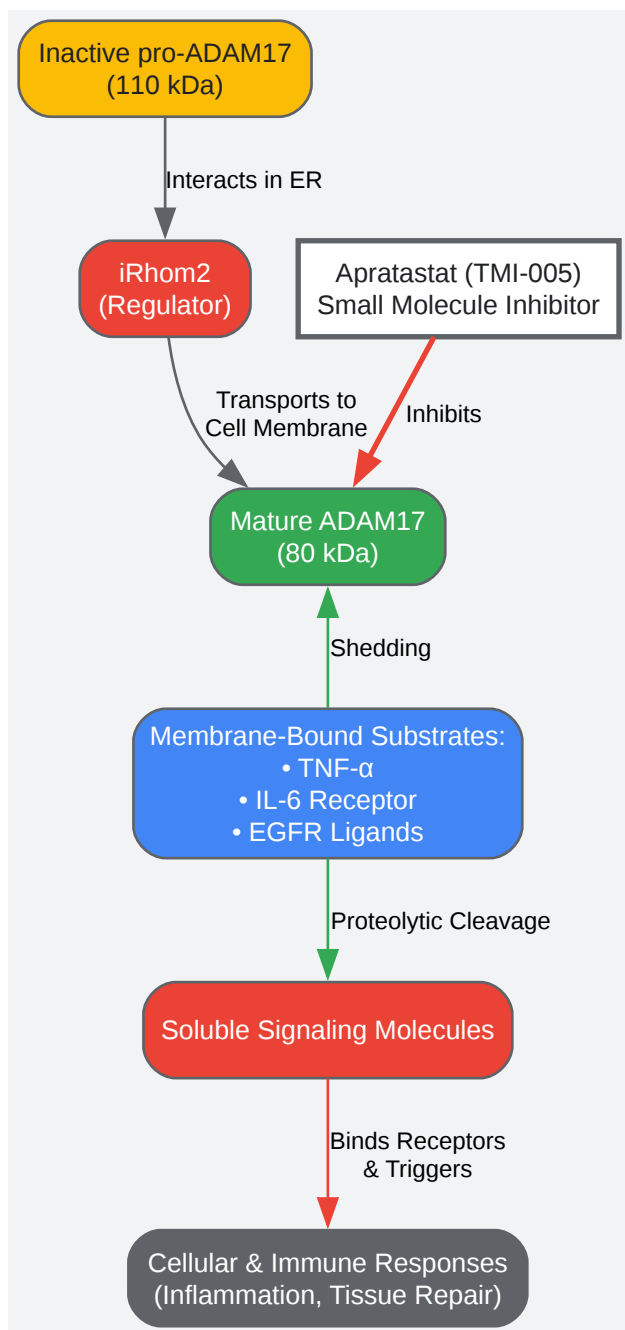
LPS Challenge Study Design Considerations

While not specific to **Apratastat**, recent research highlights critical factors for optimizing studies designed to quantify drug-induced inhibition of TNF- α response, which is directly applicable to **Apratastat**'s known mechanism [3].

- **Key Variables:** The informativeness of the experiment depends on several design variables:
 - The time delay between administration of the drug (e.g., **Apratastat**) and the LPS (endotoxin) challenge.
 - The dose of LPS used to stimulate TNF- α production.
 - The timing of blood samples for measuring TNF- α response. The placement of measurements **after the peak TNF- α response** is particularly crucial for defining the drug's inhibitory effect [3].

ADAM17 Signaling Pathway and Apratastat Mechanism

The following diagram illustrates the role of ADAM17 (TACE), **Apratastat**'s primary target, in cellular signaling and the drug's inhibitory action.



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*Diagram of ADAM17 activation, substrate shedding, and **Apratastat** inhibition.*

Important Information Gaps and Limitations

It is crucial for your research to note the following limitations in the available data:

- **Lack of Standard PK Parameters:** The search results do not contain fundamental human pharmacokinetic data for **Apratastat**, such as **half-life, Cmax, Tmax, volume of distribution, clearance, oral bioavailability, or protein binding** [2]. This prevents a full understanding of its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
- **Dated Information:** The most detailed pharmacodynamic study is from 2011 [1], and the drug's status on DrugBank has not been updated since 2017 [2]. More recent clinical developments or data may be unavailable in the public domain.
- **Efficacy Paradox:** Despite potently inhibiting TNF- α release in experimental models, **Apratastat** was **not efficacious in clinical trials for Rheumatoid Arthritis** [1]. The reason for this disconnect between biomarker inhibition and clinical response remains unclear and is an important consideration for future drug development.

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References

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